Cas no 957487-30-8 (2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid)
2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid
- EN300-83605
- 957487-30-8
- 2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
- CS-0262734
- SCHEMBL14555664
- DTXSID00424520
- 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
- AKOS000308234
- MFCD03419739
- 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)aceticacid
- F2169-0800
- FS-1862
- 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
- [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
- [5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, AldrichCPR
- G45838
- BBL039216
- [5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
- DB-398474
- STK313167
- 1H-pyrazole-1-acetic acid, 5-cyclopropyl-3-(trifluoromethyl)-
- 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
- ALBB-012522
- 2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid
-
- MDL: MFCD03419739
- Inchi: 1S/C9H9F3N2O2/c10-9(11,12)7-3-6(5-1-2-5)14(13-7)4-8(15)16/h3,5H,1-2,4H2,(H,15,16)
- InChI Key: WAWOVUXKYBKOBQ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C2CC2)N(CC(=O)O)N=1)(F)F
Computed Properties
- Exact Mass: 234.06161202g/mol
- Monoisotopic Mass: 234.06161202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.1Ų
2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C264601-100mg |
[5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]acetic acid |
957487-30-8 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C264601-500mg |
[5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]acetic acid |
957487-30-8 | 500mg |
$ 250.00 | 2022-04-01 | ||
| TRC | C264601-1g |
[5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]acetic acid |
957487-30-8 | 1g |
$ 410.00 | 2022-04-01 | ||
| abcr | AB408143-100 mg |
[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid |
957487-30-8 | 100MG |
€231.60 | 2022-03-24 | ||
| abcr | AB408143-250 mg |
[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid |
957487-30-8 | 250MG |
€275.80 | 2022-03-24 | ||
| abcr | AB408143-500 mg |
[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid |
957487-30-8 | 500MG |
€409.30 | 2022-03-24 | ||
| abcr | AB408143-1 g |
[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid; . |
957487-30-8 | 1g |
€406.00 | 2023-04-25 | ||
| abcr | AB408143-5 g |
[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid; . |
957487-30-8 | 5g |
€1074.00 | 2023-04-25 | ||
| Chemenu | CM375113-1g |
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid |
957487-30-8 | 95%+ | 1g |
$864 | 2024-07-18 | |
| Fluorochem | 028090-1g |
5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid |
957487-30-8 | 95% | 1g |
£210.00 | 2022-03-01 |
2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid Suppliers
2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid
Introduction to 2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid (CAS No. 957487-30-8)
2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid (CAS No. 957487-30-8) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a cyclopropyl group and a trifluoromethyl substituent in its molecular framework enhances its pharmacological profile, making it a promising candidate for further investigation.
The structure of this compound exhibits a fused pyrazole ring with an acetic acid side chain, which is a common motif in drug design. The cyclopropyl moiety contributes to steric hindrance, potentially influencing binding affinity to biological targets, while the trifluoromethyl group is known to increase metabolic stability and lipophilicity, key factors in drug efficacy. These structural attributes make 2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid a subject of intense interest for medicinal chemists seeking novel therapeutic agents.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities and synthetic versatility. Pyrazole derivatives, in particular, have been extensively studied for their potential applications in treating various diseases. The synthesis of 2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency.
One of the most compelling aspects of this compound is its potential as an intermediate in the development of new drugs. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with multiple biological targets. For instance, studies have shown that pyrazole derivatives can modulate enzyme activity and receptor binding, making them valuable in the treatment of neurological disorders, infectious diseases, and cancer. The specific substitution pattern in 2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid may confer unique interactions with biological targets, warranting further exploration.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy before conducting wet-lab experiments. Molecular docking studies have been performed on 2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid, revealing potential binding sites on various enzymes and receptors. These virtual screenings have identified promising leads for further optimization and development into novel therapeutics. The integration of computational methods with experimental approaches has significantly accelerated the drug discovery process.
The pharmacological profile of 2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid has been preliminarily assessed through in vitro assays. Initial results suggest that this compound exhibits inhibitory activity against several target enzymes relevant to inflammation and cancer. The cyclopropyl group may play a crucial role in modulating enzyme kinetics by influencing the conformational flexibility of the binding site. Additionally, the trifluoromethyl substituent could enhance binding affinity by increasing hydrophobic interactions with the target protein.
Given its promising preclinical data, 2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid is being considered for further development into a clinical candidate. Medicinal chemists are exploring structural analogs to optimize potency and selectivity while minimizing potential side effects. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are being employed to guide the optimization process. These strategies aim to identify compounds with improved pharmacokinetic properties and reduced toxicity.
The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. Many successful drugs have been derived from natural products or their derivatives, highlighting their importance as sources of bioactive molecules. While 2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylacetic acid does not directly originate from a natural product, its structural inspiration from known bioactive molecules underscores the importance of leveraging existing chemical diversity in drug design.
Regulatory considerations are also critical in the development of new pharmaceuticals. Ensuring compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for advancing compounds like 2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylic acid into clinical trials and eventual market approval. Collaborative efforts between academic researchers and pharmaceutical companies are often required to navigate the complex regulatory landscape successfully.
In conclusion, 2 - 5 - cyc lo prop yl - 3 - ( trif lu or om eth y l ) - 1 H - py ra z ol - 1 - y lac et ic ac id ( C A S N o . 9 5 7 4 8 7 - 3 0 - 8 ) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities . Its synthesis , pharmacological profile , and regulatory considerations all contribute to its growing importance as a candidate for further development into novel therapeutic agents . As research continues , it is likely that this compound will play an increasingly vital role in addressing unmet medical needs .
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